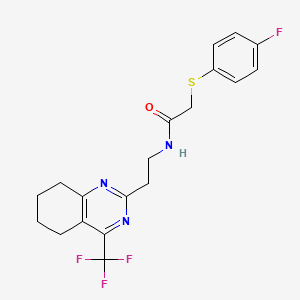

2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Beschreibung

This compound is a structurally complex acetamide derivative featuring a 4-fluorophenylthio group linked to an acetamide backbone and a tetrahydroquinazolinyl ethyl moiety substituted with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-fluorophenylthio group may influence electronic properties and receptor binding .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F4N3OS/c20-12-5-7-13(8-6-12)28-11-17(27)24-10-9-16-25-15-4-2-1-3-14(15)18(26-16)19(21,22)23/h5-8H,1-4,9-11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVYQLVXQHEQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CSC3=CC=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F4N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Quinazolinone-Based Thioacetamides

Compounds such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () share the quinazolinone core but differ in substituents. Key distinctions:

- Sulfamoylphenyl vs. Trifluoromethyl : Sulfamoyl groups improve water solubility and may enhance target affinity via hydrogen bonding, whereas the trifluoromethyl group in the target compound increases hydrophobicity and metabolic resistance .

- Melting Points: Quinazolinone derivatives in exhibit high melting points (251.5–315.5°C), likely due to hydrogen bonding and aromatic stacking. The target compound’s melting point is unspecified but may be lower due to reduced polarity from the trifluoromethyl group .

Thioether-Linked Acetamides with Heterocyclic Moieties

- Compound 4f (): Contains a fluorostyryl-indole-acetamide structure. Unlike the target compound, it lacks a quinazolinyl group but shares the 4-fluorophenyl motif.

- N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides (): These analogs feature benzothiazole instead of quinazolinyl groups.

Anti-Inflammatory and Analgesic Acetamides

- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Demonstrates anti-inflammatory activity surpassing Diclofenac. The target compound’s tetrahydroquinazolinyl group and trifluoromethyl substitution could similarly modulate cyclooxygenase (COX) or lipoxygenase pathways, though empirical validation is needed .

- Anti-exudative acetamides (): Derivatives with triazole-thioacetamide structures show dose-dependent efficacy comparable to Diclofenac. The target compound’s 4-fluorophenylthio group may similarly attenuate inflammatory mediators like histamine or prostaglandins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.